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Compound of Interest

3-(4-Tert-butylphenoxy)butan-2-
Compound Name:
one

cat. No.: B1297680

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for 3-(4-tert-
butylphenoxy)butan-2-one is limited. The data presented in this document is illustrative,
based on established principles of spectroscopic interpretation for the functional groups
present in the molecule. These values are intended to serve as a predictive guide for
researchers working with this or structurally similar compounds.

Introduction

3-(4-tert-butylphenoxy)butan-2-one is an organic compound featuring a ketone, an ether
linkage, and a para-substituted aromatic ring. The structural elucidation and purity assessment
of such molecules are critically dependent on a combination of spectroscopic techniques,
primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data
for this compound and outlines the standard experimental protocols for their acquisition.

Molecular Structure:

Molecular Formula: C14aH2002 Molecular Weight: 220.31 g/mol

Predicted Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1297680?utm_src=pdf-interest
https://www.benchchem.com/product/b1297680?utm_src=pdf-body
https://www.benchchem.com/product/b1297680?utm_src=pdf-body
https://www.benchchem.com/product/b1297680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the predicted quantitative data for 3-(4-tert-
butylphenoxy)butan-2-one.

'H NMR Spectroscopy Data (Predicted)

(Solvent: CDCls, Reference: TMS at 0.00 ppm)

Chemical Shift (8)

Multiplicity Integration Assignment

(ppm)

Ar-H (ortho to -
~7.30 Doublet 2H

OC(CH3)3)
~6.85 Doublet 2H Ar-H (ortho to -O)
~4.80 Quartet 1H -O-CH(CHs3)-
~2.20 Singlet 3H -C(=0)-CHs
~1.45 Doublet 3H -CH(CH3)-
~1.30 Singlet 9H -C(CHs)s

3C NMR Spectroscopy Data (Predicted)

(Solvent: CDCls, Reference: CDCls at 77.16 ppm)
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Chemical Shift (8) (ppm)

Assignment

~208.0 C=0 (Ketone)

~155.0 Ar-C (C-0)

~144.0 Ar-C (C-C(CHs)3)

~126.5 Ar-CH (ortho to -C(CHs)3)
~116.0 Ar-CH (ortho to -O)

~78.0 -O-CH(CHs3)-

~34.0 -C(CHs)s3 (Quaternary C)
~31.5 -C(CHs)s (Methyl C)
~26.0 -C(=0)-CHs

~16.0 -CH(CHs)-

IR Spectroscopy Data (Predicted)

Wavenumber (cm—?) Intensity Assignment
2960-2870 Strong C-H Stretch (Alkyl)
~1715 Strong C=0 Stretch (Ketone)
~1605, ~1510 Medium C=C Stretch (Aromatic Ring)
C-O-C Stretch (Aryl Ether,
~1245 Strong )
asymmetric)
~1180 Medium C-O Stretch (Alkyl Ether)
C-H Bend (Aromatic, para-
830 Strong ) )
disubstituted)
Mass Spectrometry Data (Predicted)
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miz Relative Intensity (%) Assighment
220 40 [M]* (Molecular lon)
[M - CHs]* (Loss of methyl
205 100
from t-butyl)
M - CHsCO]* (Alpha-
177 30 [ 2COI" (Al
cleavage)
HOCeH4C(CHs)3]* (Fragment
150 20 [ aC(CHs)s]* (Frag
from ether cleavage)
135 50 [OCeH4C(CHs3)s]*
43 90 [CH3CO]J* (Acylium ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 10-20 mg of the solid sample of 3-(4-tert-
butylphenoxy)butan-2-one. Dissolve the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs) inside a clean vial.[1] Ensure the sample is
fully dissolved; gentle vortexing may be applied.

o Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR
tube. The final solution height in the tube should be approximately 4-5 cm.[2]

 Instrument Setup: Wipe the outside of the NMR tube and place it in a spinner turbine,
adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.

o Data Acquisition:

o Locking & Shimming: The instrument locks onto the deuterium signal of the solvent to
stabilize the magnetic field. The magnetic field homogeneity is then optimized through an
automated or manual shimming process to ensure high-resolution spectra.[1]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1297680?utm_src=pdf-body
https://www.benchchem.com/product/b1297680?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
http://web.mit.edu/5.311/www/NMR.pdf
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Tuning: The probe is tuned to the specific frequencies of the nuclei being observed (e.g.,
1H and 13C).

o Parameter Setup: Set standard acquisition parameters for both *H and 3C NMR. For H,
this typically includes a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-2 seconds. For 13C, a larger number of scans is required due to the
low natural abundance, with a wider spectral width and a relaxation delay of 2-5 seconds.

o Execution: Initiate the acquisition sequence.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift
axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Integrate the peaks in the *H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Film Method):

o Dissolve a small amount (2-5 mg) of the compound in a few drops of a volatile solvent like
methylene chloride or acetone.[3]

o Place one or two drops of the resulting solution onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

o Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the
plate.[3]

o Data Acquisition:
o Place the salt plate into the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract
atmospheric (COz2, H20) and instrument-related absorptions.

o Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio. The spectrum is usually recorded over the range of 4000 to 400 cm™1.
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Data Processing: The resulting spectrum is displayed in terms of transmittance or
absorbance versus wavenumber (cm~1). Label the major peaks corresponding to the key
functional groups.[4][5]

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like
methanol or acetonitrile) into the ion source. For techniques like Gas Chromatography-Mass
Spectrometry (GC-MS), the sample is first vaporized and passed through a GC column for
separation before entering the mass spectrometer.[6]

lonization:

o The sample molecules are ionized. Electron Impact (El) is a common method where high-
energy electrons (typically 70 eV) bombard the molecules.[7]

o This process forms a positively charged molecular ion ([M]*) and causes it to fragment into
smaller, characteristic ions.[8]

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge
(m/z) ratio using electric and/or magnetic fields.[9]

Detection: An electron multiplier or similar detector records the abundance of ions at each
m/z value.[7][10]

Data Presentation: The data is plotted as a mass spectrum, which shows the relative
abundance of each detected ion versus its m/z ratio. The peak with the highest abundance is
designated the "base peak" and is assigned a relative intensity of 100%.[9]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a

novel chemical compound like 3-(4-tert-butylphenoxy)butan-2-one.
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Caption: Workflow for Spectroscopic Structure Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
. web.mit.edu [web.mit.edu]

. orgchemboulder.com [orgchemboulder.com]

. pubs.acs.org [pubs.acs.org]

. chem.libretexts.org [chem.libretexts.org]

. Mass spectrometry - Wikipedia [en.wikipedia.org]

. microbenotes.com [microbenotes.com]

. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

°
(o] (0] ~ (o)) ()] EEN w N =

. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
e 10. acdlabs.com [acdlabs.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 3-(4-tert-
butylphenoxy)butan-2-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297680#spectroscopic-data-nmr-ir-ms-of-3-4-tert-
butylphenoxy-butan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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